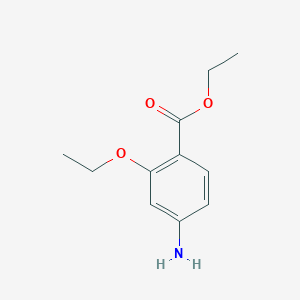

Benzoic acid, 4-amino-2-ethoxy-, ethyl ester

Description

Benzoic acid, 4-amino-2-ethoxy-, ethyl ester (C11H15NO3) is an ethyl ester derivative of benzoic acid featuring an amino (-NH2) group at the para position (C4) and an ethoxy (-OCH2CH3) group at the ortho position (C2). This compound’s structure combines electron-donating (amino) and electron-withdrawing (ester) functional groups, which influence its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name |

ethyl 4-amino-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-14-10-7-8(12)5-6-9(10)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUZMIPXCIIDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Process Summary:

| Step | Reaction Type | Starting Material / Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acetylation | Para-aminosalicylic acid + diacetyl oxide | Water or ethanol, 50-60 °C, 2-4 h | Acetaminosalicylic acid | ~80 | pH adjusted post-reaction |

| 2 | Di-ethylation | Acetaminosalicylic acid + monobromethane + DMF + salt of wormwood | 100 °C, 8 h | 2-oxyethyl group-4-acetaminobenzoic acid ethyl ester | ~94 | Crystallization from water |

| 3 | Chlorination | Above ester + N-chlorosuccinimide (NCS) + DMF | 70 °C, 1 h | 2-oxyethyl group-4-acetamido-5-chloro-benzoic acid ethyl ester | ~96 | White solid obtained |

| 4 | Hydrolysis/Deacetylation | Chlorinated ester + NaOH + ethanol | Reflux 6-8 h | 2-oxyethyl group-4-amino-5-chloro-benzoic acid | ~97 | pH adjusted to acidic post-reaction |

This sequence is notable for the use of mild reaction conditions, high selectivity, and excellent yields at each step. The intermediates are isolated by crystallization and filtration, ensuring purity.

Analytical Characterization of Intermediates

Each intermediate and final product in the multi-step synthesis is characterized by:

- 1H-NMR Spectroscopy : Confirming the presence of ethyl groups, amino substituents, and aromatic protons.

- High-Resolution Mass Spectrometry (HR-MS) : Matching calculated molecular weights with observed m/z values.

- Melting Points : Consistent with literature values, indicating purity.

For example, the 2-oxyethyl group-4-acetaminobenzoic acid ethyl ester shows a melting point of 141 °C and characteristic NMR peaks for ethyl and acetyl groups.

Alternative Preparation Notes

- The esterification can also be performed using acid chlorides or acid anhydrides as acylating agents, but these methods are less common for this compound due to the sensitivity of the amino group.

- The amino group can be protected during synthesis (e.g., acetylation) to prevent side reactions during esterification and other steps.

- Solvent choice (water, ethanol, ethyl acetate, acetone) and temperature control are critical for optimizing yield and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Esterification | 4-amino-2-ethoxybenzoic acid | Ethanol + sulfuric acid or p-TSA | Reflux, removal of water | Moderate | Simple, straightforward | May require protection of amino |

| Four-Step Synthesis (Patent) | Para-aminosalicylic acid or salts | Diacetyl oxide, monobromethane, NCS, NaOH | 50-100 °C, 1-8 h per step | High (80-97 per step) | High purity, scalable, well-characterized | Multi-step, longer process |

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-2-ethoxy-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitrobenzoic acid derivatives.

Reduction: 4-amino-2-ethoxybenzyl alcohol.

Substitution: Halogenated or sulfonated derivatives of benzoic acid.

Scientific Research Applications

Chemical Synthesis and Properties

Benzoic acid derivatives, including 4-amino-2-ethoxy-, ethyl ester, are synthesized through various organic reactions. The typical synthesis involves the reaction of 4-amino-2-ethoxybenzoic acid with ethanol under acidic conditions to form the ester. The molecular weight of this compound is approximately 235.28 g/mol.

Research indicates that benzoic acid derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry.

Antimicrobial Properties

Studies have shown that benzoic acid derivatives possess antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways critical for bacterial survival.

Antitumor Activity

Certain derivatives have demonstrated potential antitumor effects. For instance, compounds similar to benzoic acid, 4-amino-2-ethoxy-, ethyl ester have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis. This activity is linked to modulation of signaling pathways involved in cell survival.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in benzoic acid derivatives for their utility as intermediates in drug synthesis. They serve as precursors for various therapeutic agents due to their ability to interact with biological targets effectively.

Potential Therapeutic Uses

- Spasmolytics : Some studies suggest that these compounds may act as spasmolytics, helping relieve muscle spasms .

- Psychotherapeutic Agents : Other research indicates potential use in psychotropic medications, possibly aiding in the treatment of mood disorders .

Industrial Applications

Beyond pharmaceuticals, benzoic acid derivatives are utilized in the production of agrochemicals and dyes. Their unique chemical properties allow them to function as effective intermediates in various industrial processes.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial properties of various benzoic acid derivatives, including the compound . Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a preservative or antimicrobial agent in food and pharmaceutical products.

Case Study 2: Antitumor Research

In another study focused on cancer therapeutics, researchers evaluated the effects of benzoic acid derivatives on cancer cell lines. The results demonstrated that certain structural analogs could inhibit cell growth and induce apoptosis through specific signaling pathways.

Mechanism of Action

The mechanism of action of benzoic acid, 4-amino-2-ethoxy-, ethyl ester involves its interaction with cellular components. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and other proteins, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Ethoxybenzoate (Benzoic Acid, 4-Ethoxy-, Ethyl Ester)

- Structure: Lacks the amino group at C4, replaced by an ethoxy group.

- Applications: Found in botanical studies (e.g., volatile oil analysis) and industrial synthesis. Ethyl 4-ethoxybenzoate derivatives are noted for antioxidant and hypocholesterolemic properties .

Benzoic Acid, 4-[(3,4-Dimethoxybenzoyl)Amino]-3-Hydroxy-, Methyl Ester

- Structure: Features a methyl ester, a hydroxy group at C3, and a 3,4-dimethoxybenzoyl-substituted amino group at C3.

- Biological Activity: Isolated from Delphinium brunonianum, this compound’s complex substituents suggest enhanced bioactivity, though its specific effects are uncharacterized in the evidence .

2-Acetylamino Benzoic Acid Methyl Ester (Av7)

- Structure: Methyl ester with an acetylamino (-NHCOCH3) group at C2.

- Biological Activity : Exhibits antitumor activity against gastric (AGS), liver (HepG2), and lung (A549) cancer cell lines, with IC50 values comparable to 5-fluorouracil .

- Key Difference: The acetylated amino group at C2 (vs. C4 in the target compound) and methyl ester (vs. ethyl) may influence metabolic stability and membrane permeability.

Benzoic Acid, 4-(1-Methylethoxy)-, 2-(2-Methyl-1-Pyrrolidinyl)Ethyl Ester

- Structure : Contains an isopropoxy group at C4 and a pyrrolidinyl-ethyl ester at C2.

- Properties : The bulky isopropoxy and pyrrolidine groups enhance steric effects, likely reducing enzymatic degradation but limiting bioavailability .

- Key Difference: The tertiary amine in the ester moiety introduces basicity, contrasting with the primary amino group in the target compound.

Amino Group vs. Alkoxy/Methoxy Groups

- Ethoxy/Methoxy Groups : Increase lipophilicity, improving membrane penetration but reducing aqueous solubility. For example, ethyl 4-ethoxybenzoate is prevalent in volatile oils due to its stability .

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates than methyl esters, impacting drug half-life. For instance, benzoic acid methyl esters are volatile and used in food flavoring , while ethyl esters are common in pharmaceuticals .

Data Table: Structural and Functional Comparison

Biological Activity

Benzoic acid, 4-amino-2-ethoxy-, ethyl ester (CAS No. 910572-97-3) is an organic compound known for its diverse applications in chemistry, biology, and medicine. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C11H15NO3

- Molecular Weight : 211.25 g/mol

The structure consists of a benzoic acid moiety with an amino group at the para position and an ethoxy group attached to the benzene ring. The esterification with ethanol results in the formation of this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Enzymatic Interaction : The hydrolysis of the ester group can release benzoic acid derivatives that may inhibit or activate specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound may affect signaling pathways by interacting with receptors or other cellular targets.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. Studies have shown that:

- In vitro studies demonstrate that benzoic acid derivatives can inhibit the growth of various bacteria and fungi.

- The compound's effectiveness varies depending on concentration and the specific microbial strain.

Cytotoxic Effects

In addition to antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells:

- Case Study : A study assessed the cytotoxicity of this compound against different cancer cell lines, revealing dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Synthetic Routes and Applications

The synthesis of this compound typically involves the esterification of 4-amino-2-ethoxybenzoic acid with ethanol using an acid catalyst. This synthetic pathway is crucial for producing the compound for research and industrial applications.

Pharmacological Studies

Recent pharmacological studies have explored the potential therapeutic uses of this compound:

- Antimicrobial Applications : Investigations into its use as a preservative in food and cosmetics due to its antifungal properties.

- Drug Development : Ongoing research aims to develop derivatives that enhance bioavailability and target specificity for treating infections or cancer.

Q & A

Q. What are the optimal synthetic routes for preparing benzoic acid, 4-amino-2-ethoxy-, ethyl ester with high purity?

- Methodological Answer : The esterification of 4-amino-2-ethoxybenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid) is a common approach. However, side reactions like amine group protonation may occur. To minimize this, use a two-step protocol: (1) protect the amino group via acetylation, (2) perform esterification, followed by deprotection. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediate formation . For purification, employ column chromatography with silica gel (hexane/ethyl acetate gradient) and confirm purity via GC-MS or high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and ester carbonyl (δ ~165-170 ppm). 2D NMR (e.g., HSQC, HMBC) can distinguish between regioisomers if positional ambiguity exists in the ethoxy or amino groups .

- IR : Look for characteristic peaks: ester C=O (~1720 cm), aromatic C=C (~1600 cm), and NH stretching (~3350 cm) .

- Mass Spectrometry : HRMS can confirm molecular formula (e.g., [M+H] or [M+Na]), while fragmentation patterns differentiate substituent positions .

Q. What are the key thermodynamic properties influencing its stability in storage?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Thermogravimetric analysis (TGA) assesses decomposition temperatures. For hydrolytic stability, conduct accelerated aging studies in buffers (pH 4–9) at 40°C/75% RH, monitoring ester hydrolysis via LC-MS. Amino groups may oxidize; use antioxidants like BHT in storage solutions .

Advanced Research Questions

Q. How to address contradictions in reported solubility data across studies?

- Methodological Answer : Solubility discrepancies often arise from varying solvent polarities and measurement techniques. Use a standardized shake-flask method: saturate solvents (e.g., water, ethanol, DMSO) with the compound, filter, and quantify via UV-Vis spectroscopy (calibrated with standard curves). Compare with computational predictions (e.g., Hansen solubility parameters) to validate experimental results . Note that the ethoxy group enhances lipophilicity, reducing aqueous solubility relative to unsubstituted benzoic acid derivatives .

Q. What strategies validate the compound’s biological activity (e.g., antioxidant, antimicrobial) in vitro?

- Methodological Answer :

- Antioxidant Assays : Use DPPH or ABTS radical scavenging assays. Prepare serial dilutions in ethanol, mix with radical solutions, and measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS). Compare IC values to ascorbic acid controls .

- Antimicrobial Testing : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent blanks. The amino group may enhance membrane penetration, but ester hydrolysis in media complicates interpretation; confirm stability via LC-MS .

Q. How to design stability-indicating analytical methods for degradation studies?

- Methodological Answer : Develop a forced degradation protocol: expose the compound to heat (80°C), UV light (254 nm), and oxidative conditions (3% HO). Analyze degradants via UPLC-PDA-MS with a C18 column (0.1% formic acid in water/acetonitrile gradient). Identify major degradation pathways (e.g., ester hydrolysis to 4-amino-2-ethoxybenzoic acid) and validate method specificity using spiked degradation samples .

Q. What computational approaches predict environmental fate and ecotoxicity?

- Methodological Answer : Use EPI Suite or QSAR models to estimate logP (octanol-water partition coefficient), biodegradation probability, and acute aquatic toxicity. Experimental validation via OECD 301D biodegradation testing (28-day incubation) and Daphnia magna acute toxicity assays (48-h EC) are critical. The ethoxy and ester groups may slow biodegradation, increasing persistence in aquatic systems .

Data Contradiction Analysis

Q. Why do studies report varying melting points for this compound?

- Methodological Answer : Polymorphism and impurities are key factors. Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and analyze via X-ray diffraction (XRPD) to identify polymorphs. DSC can detect metastable forms. Ensure purity >98% (by HPLC) before reporting thermal data. Cross-reference with NIST thermodynamic datasets for consistency .

Q. How to reconcile conflicting bioactivity results in different cell lines?

- Methodological Answer : Cell-specific metabolism (e.g., esterase activity) may alter the compound’s efficacy. Pre-treat cells with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) and reassess activity. Use LC-MS to quantify intracellular concentrations of the parent compound vs. hydrolyzed metabolites. Cross-validate findings with isotopic labeling (e.g., -labeled ester) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.